(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate
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Overview
Description
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- is a complex organic compound with significant importance in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinedione core and a diazo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the diazo group. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a diazo compound under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine core but lack the diazo group, resulting in different chemical properties and applications.
Diazo Compounds: Compounds with a diazo group but different core structures, leading to variations in reactivity and biological activity.
Uniqueness
The combination of a pyrimidinedione core and a diazo group in 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- makes it unique among similar compounds. This unique structure provides a balance of reactivity and stability, making it a valuable tool in various scientific applications .
Properties
CAS No. |
75863-54-6 |
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Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[5-(4-diazo-3-oxobutyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-6-17(13(21)16-12(7)20)11-4-9(19)10(22-11)3-2-8(18)5-15-14/h5-6,9-11,19H,2-4H2,1H3,(H,16,20,21) |
InChI Key |
XLTVYHCJHAPTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCC(=O)C=[N+]=[N-])O |
Origin of Product |
United States |
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